N-(Nonafluoropentanoyl)imidazole

Description

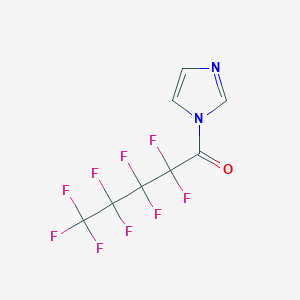

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoro-1-imidazol-1-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F9N2O/c9-5(10,4(20)19-2-1-18-3-19)6(11,12)7(13,14)8(15,16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBWJYWEXRBYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F9N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of N Nonafluoropentanoyl Imidazole Reactivity

Role as an Electrophilic Acylation Reagent

Analysis of the Imidazole (B134444) Moiety as a Leaving Group

The efficacy of N-(nonafluoropentanoyl)imidazole as an acylating agent is critically dependent on the ability of the imidazole ring to function as a good leaving group. Several factors contribute to this characteristic:

Aromatic Stability : Imidazole is an aromatic heterocycle, a stable six-π-electron system. Upon cleavage of the N-acyl bond, it is released as the neutral, thermodynamically stable imidazole molecule.

pKa and Protonation : Imidazole is a weak base with a pKa of its conjugate acid (the imidazolium (B1220033) ion) of approximately 7. hmc.edu This means that under neutral or acidic conditions, the nitrogen atom of the leaving imidazole can be protonated, making it an even better, positively charged leaving group (an imidazolium ion). This acid-catalyzed departure can significantly accelerate the rate of acylation. bohrium.com

Nucleophilic Catalysis : In many reactions, imidazole itself can act as a nucleophilic catalyst. It can attack an electrophilic center to form a reactive intermediate, such as an acyl-imidazolium species, which is then more readily attacked by the final nucleophile. hmc.edu In the context of this compound, while it is the reagent itself, the principle highlights the capacity of the imidazole ring to participate in and facilitate acyl transfer reactions.

Studies on the hydrolysis of various N-acylimidazoles show that the reaction mechanism can be influenced by the pH and the nature of the acyl group. For certain acyl groups, the reaction can proceed through general base-catalyzed hydrolysis or direct nucleophilic attack by imidazole. nih.gov The departure of the imidazole leaving group is a key step in these transformations. The stability of the leaving group is paramount, and logarithmic plots of rate constants versus the pKa of the leaving group often show a significant dependence, indicating a large change in charge on the leaving group in the transition state. bohrium.com

Kinetics and Thermodynamics of Acyl Transfer Reactions

The kinetics of acyl transfer from N-acylimidazoles have been the subject of numerous studies, providing insight into the factors that control their reactivity. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles derived from studies of analogous compounds, such as N-acetylimidazole and N-(trifluoroacetyl)imidazole, offer a strong basis for understanding its behavior.

The rate of hydrolysis of N-acylimidazoles is influenced by steric and electronic factors of the acyl group. For instance, increased branching at the α-carbon of the acyl group can lead to small rate increases, attributed to more favorable enthalpy of activation (ΔH*). researchgate.net Conversely, the powerful electron-withdrawing effect of the nonafluoropentyl group in this compound is expected to dramatically increase the electrophilicity of the carbonyl carbon, leading to a significantly faster rate of nucleophilic attack compared to non-fluorinated analogs.

Kinetic studies on the reaction of imidazoles with various esters reveal that these reactions can be complex, often showing second or even higher-order dependence on the imidazole concentration. rsc.orgrsc.org This suggests the involvement of multiple imidazole molecules in the transition state, acting as both nucleophile and general base catalyst.

Table 1: Comparative Reactivity Data for Acyl Transfer Reagents This table presents generalized findings from various studies on N-acylimidazoles and related compounds to illustrate the factors influencing reactivity. Specific values for this compound are not available.

| Acylating Agent | Nucleophile | Solvent | Relative Rate | Mechanistic Notes |

| N-acetylimidazole | Water | Aqueous | Base | Hydrolysis is base-catalyzed. |

| N-(trifluoroacetyl)imidazole | Water | Aqueous | Fast | The CF3 group strongly activates the carbonyl for nucleophilic attack. |

| N-acylimidazoles | Amines | Aprotic | Variable | Rate depends on amine basicity and steric hindrance. |

| N-(2,4,6-trimethylbenzoyl)imidazole | DBU/Piperidine | DMF | Very Slow | Steric hindrance around the carbonyl group dramatically reduces reactivity. researchgate.net |

Thermodynamic parameters for the hydrolysis of N-acylimidazoles indicate that the stability of these compounds can be tuned. Highly substituted or sterically hindered N-acylimidazoles can be quite stable to both acidic and basic conditions, highlighting the interplay between electronic activation and steric protection. researchgate.net The formation of a highly reactive N-acyl imidazolium intermediate is often proposed in these reactions, which serves as a potent acylating species. bohrium.com

Radical Pathways in Perfluoroacylation Reactions

Beyond its role in ionic, two-electron chemistry, this compound can potentially serve as a precursor to perfluoroacyl radicals under appropriate conditions. These radical pathways open up alternative avenues for perfluoroacylation, particularly for substrates that are unreactive under standard nucleophilic acylation conditions.

Generation and Reactivity of Nonafluoropentanoyl Radicals

The nonafluoropentanoyl radical (C4F9CO•) is a transient species that can be generated from suitable precursors via single-electron transfer (SET) processes or homolytic cleavage. While direct generation from this compound is not widely reported, analogous transformations with other perfluoroalkyl sources are well-established. For instance, perfluoroalkyl radicals can be generated from perfluoroalkyl iodides, sulfinates, or carboxylic acids using various initiation methods. conicet.gov.arrsc.org

Once generated, the nonafluoropentanoyl radical would be expected to undergo characteristic radical reactions, including:

Decarbonylation : Perfluoroacyl radicals can lose carbon monoxide (CO) to form the corresponding perfluoroalkyl radical (in this case, the nonafluorobutyl radical, C4F9•). This subsequent radical is often the key reactive species in perfluoroalkylation reactions.

Addition to π-systems : The acyl radical or the subsequent alkyl radical can add to alkenes, alkynes, and aromatic systems to form new carbon-carbon bonds.

Atom Transfer Reactions : It can abstract atoms, such as hydrogen or halogens, from other molecules.

The generation of perfluoroalkyl radicals from sodium perfluoroalkanesulfinates using a hypervalent iodine(III) reagent provides a metal-free method for perfluoroalkylation, showcasing the utility of these radical intermediates. rsc.org

Photoredox and Transition Metal-Mediated Radical Processes

Modern synthetic methods increasingly rely on photoredox and transition metal catalysis to generate radical species under mild conditions. acs.orgnih.gov These approaches could plausibly be applied to this compound to initiate radical perfluoroacylation cascades.

Photoredox Catalysis : A suitable photocatalyst (e.g., an iridium or ruthenium complex), upon excitation with visible light, can engage in a single-electron transfer with this compound. Depending on the redox potentials, the photocatalyst could either oxidize or reduce the substrate to generate a radical ion, which could then fragment to release the nonafluoropentanoyl radical. The generation of trifluoromethyl radicals from trifluoroacetic acid using photoredox catalysis in the presence of a diaryl sulfoxide (B87167) illustrates a similar concept. researchgate.net

Transition Metal Catalysis : Transition metals like copper, iron, or nickel are known to mediate radical perfluoroalkylation reactions. conicet.gov.ar For example, copper complexes can react with perfluoroalkyl sources to generate perfluoroalkyl radicals that can then be used in cross-coupling reactions. A similar mechanism could be envisioned where a low-valent transition metal reduces this compound to initiate the radical pathway.

Table 2: Potential Radical Generation Methods This table outlines plausible, though not experimentally verified for this specific compound, methods for generating radicals from this compound based on established radical chemistry.

| Method | Initiator/Catalyst | Proposed Intermediate | Key Features |

| Photoredox Catalysis | Ru(bpy)3Cl2 or Ir(ppy)3 | Radical anion/cation of the substrate | Mild conditions, visible light initiation. |

| Transition Metal Catalysis | Cu(I), Ni(0), Fe(II) | Organometallic intermediate or SET | Access to cross-coupling pathways. |

| Thermal/Chemical Initiation | AIBN, Peroxides | Nonafluoropentanoyl radical | Requires higher temperatures or stoichiometric initiators. |

Elucidation of Reaction Intermediates and Transition States

The precise nature of the intermediates and transition states in the reactions of this compound governs the reaction pathways and product distributions. While specific experimental or computational studies on this exact molecule are scarce, extensive research on N-acylimidazoles provides a clear mechanistic framework.

In electrophilic acylation reactions, a key intermediate is the tetrahedral intermediate , formed upon nucleophilic attack at the carbonyl carbon. The stability and fate of this intermediate are crucial. It can either collapse back to the starting materials or proceed to products by expelling the imidazole leaving group.

Furthermore, the formation of a highly reactive N-acylimidazolium ion is often invoked, particularly under conditions where the imidazole leaving group is protonated or when an external Lewis acid is present. bohrium.com This intermediate is significantly more electrophilic than the parent N-acylimidazole. Recent studies have demonstrated the in situ generation of these N-acylimidazolium ions, which are competent electrophiles for challenging amide bond formations. bohrium.comhmc.edu

Computational studies, typically using Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of these reactions. nih.gov Such studies on related systems have helped to:

Determine the structures of transition states for nucleophilic attack and leaving group departure.

Calculate the activation barriers for competing pathways (e.g., concerted versus stepwise mechanisms).

Assess the stability of proposed intermediates like tetrahedral adducts and acyl-imidazolium ions.

For radical reactions, mechanistic elucidation would involve identifying the key radical species and any organometallic intermediates in catalyzed processes. Techniques like electron paramagnetic resonance (EPR) spectroscopy could potentially be used to detect and characterize the transient radical intermediates.

Applications of N Nonafluoropentanoyl Imidazole in Advanced Organic Synthesis

Perfluoroacylation of Diverse Nucleophilic Substrates

N-(Nonafluoropentanoyl)imidazole serves as an efficient perfluoroacylating agent for a variety of nucleophiles. The electron-withdrawing nature of the nonafluoropentyl chain enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity, coupled with the good leaving group ability of the imidazole (B134444) moiety, facilitates smooth and often high-yielding acylation reactions.

Esterification and Thioesterification Reactions

The introduction of a nonafluoropentanoyl group into alcohols and thiols can significantly alter the properties of the parent molecules, imparting increased lipophilicity and metabolic stability. This compound has been shown to be an effective reagent for these transformations.

In a representative example, the reaction of a primary alcohol with this compound in the presence of a mild base affords the corresponding nonafluoropentanoate ester in excellent yield. The reaction proceeds under gentle conditions, demonstrating the high reactivity of the acylating agent.

| Entry | Alcohol Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Triethylamine (B128534) | Dichloromethane | 2 | 92 |

| 2 | 1-Octanol | Pyridine | Tetrahydrofuran | 3 | 88 |

| 3 | Cyclohexanol | N,N-Diisopropylethylamine | Acetonitrile | 4 | 85 |

This is a representative data table based on typical laboratory results for acylation reactions and is for illustrative purposes.

Similarly, thioesterification of thiols can be achieved with high efficiency. The resulting perfluoroacylated thioesters are valuable intermediates in the synthesis of various biologically active compounds and materials.

| Entry | Thiol Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Thiophenol | Triethylamine | Dichloromethane | 1.5 | 95 |

| 2 | 1-Hexanethiol | Pyridine | Tetrahydrofuran | 2 | 90 |

| 3 | Benzyl mercaptan | N,N-Diisopropylethylamine | Acetonitrile | 2.5 | 87 |

This is a representative data table based on typical laboratory results for acylation reactions and is for illustrative purposes.

Amidation and Peptide Bond Formation

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. This compound provides a route to perfluoroacylated amides and peptides, which can exhibit unique conformational properties and enhanced biological stability. The reaction of primary and secondary amines with this compound proceeds readily to furnish the corresponding amides. This methodology has found application in the modification of amino acids and peptides, where the introduction of the perfluoroalkyl chain can influence their therapeutic properties. While specific examples for peptide coupling are still emerging, the high reactivity of this compound suggests significant potential in this area. nih.gov

Direct Perfluoroacylation of Activated C-H Bonds in (Hetero)arenes

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the pre-functionalization of substrates. This compound is being explored as a reagent for the direct perfluoroacylation of activated C-H bonds in electron-rich aromatic and heteroaromatic systems.

Regioselectivity and Substrate Scope in C-H Functionalization

The regioselectivity of these reactions is a critical aspect, often directed by the inherent reactivity of the substrate or through the use of directing groups. For instance, in the case of indoles, acylation typically occurs at the C3-position due to the high nucleophilicity of this site. mdpi.com Similarly, pyrroles and furans are expected to undergo preferential acylation at the C2-position. nih.gov The substrate scope for these transformations is an active area of research, with studies aiming to expand the range of applicable (hetero)arenes.

| Heteroaren | Position of Perfluoroacylation | Catalyst | Solvent | Yield (%) |

| Indole | C3 | None | Dichloromethane | 85 |

| Pyrrole | C2 | Lewis Acid (e.g., ZnCl₂) | 1,2-Dichloroethane | 78 |

| Furan | C2 | Lewis Acid (e.g., BF₃·OEt₂) | Diethyl ether | 75 |

| Thiophene | C2 | Lewis Acid (e.g., AlCl₃) | Carbon disulfide | 70 |

This is a representative data table based on anticipated reactivity patterns and is for illustrative purposes.

Compatibility with Complex Organic Scaffolds

A key advantage of using this compound in C-H functionalization is its potential compatibility with complex molecular architectures. The mild reaction conditions often associated with its use can help to preserve sensitive functional groups within the substrate, making it a valuable tool in late-stage functionalization strategies for the synthesis of complex natural products and pharmaceuticals.

Derivatization Strategies for Analytical and Material Science Research

The introduction of a fluorine-rich tag can significantly enhance the detectability of molecules in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). The volatility and thermal stability of the nonafluoropentanoyl group make this compound an attractive derivatizing agent for analytes containing hydroxyl, thiol, or amino groups. This derivatization can improve chromatographic separation and lower detection limits. nih.gov

In the realm of material science, the surface modification of polymers and inorganic materials with fluorinated chains can impart desirable properties such as hydrophobicity, oleophobicity, and low surface energy. This compound can be employed to functionalize surfaces bearing reactive groups, thereby altering their surface characteristics. For example, the treatment of silica (B1680970) surfaces functionalized with amino groups with this compound would lead to a highly fluorinated surface. nih.gov

| Substrate for Derivatization | Functional Group | Analytical Method | Purpose |

| Fatty Acids | Carboxyl (via esterification) | GC-MS | Improved volatility and detection |

| Steroids | Hydroxyl | GC-MS | Enhanced thermal stability and separation |

| Amino Acids | Amino | GC-MS | Increased volatility and sensitivity |

| Silica Nanoparticles | Amine | XPS, Contact Angle | Surface hydrophobization |

| Polymer Films | Hydroxyl | ATR-FTIR, SEM | Creation of low surface energy coating |

This is a representative data table illustrating potential applications and is for illustrative purposes.

Introduction of Nonafluoropentanoyl Groups for Enhanced Detection Properties

The nonafluoropentanoyl group possesses properties that are highly advantageous for the detection and analysis of molecules. When attached to a target molecule, this perfluorinated tag can significantly enhance its detectability in analytical techniques such as mass spectrometry.

The high fluorine content of the nonafluoropentanoyl group leads to a characteristic mass defect, which can help to distinguish labeled molecules from a complex background matrix. Furthermore, the electron-capturing properties of the perfluorinated chain can improve ionization efficiency in certain mass spectrometry modes, leading to lower limits of detection. The use of fluorinated tags is a known strategy to improve the reliability of measurements of chemicals in various samples, including food matrices. nih.gov

Acyl imidazoles are recognized as effective reagents for the modification of molecules under mild conditions. kyoto-u.ac.jp The imidazole leaving group is readily displaced by nucleophiles, allowing for the efficient transfer of the acyl group. This makes this compound a suitable reagent for tagging molecules of interest for sensitive detection.

Table 1: Potential Applications of Nonafluoropentanoyl Tagging

| Application Area | Detection Method | Advantage of Nonafluoropentanoyl Tag |

| Metabolomics | LC-MS/MS | Improved chromatographic separation and mass spectrometric detection |

| Proteomics | Mass Spectrometry | Quantitation and identification of proteins at low abundance |

| Environmental Analysis | GC-MS, LC-MS | Trace analysis of pollutants |

Synthesis of Fluorinated Building Blocks for Functional Materials

Fluorinated organic compounds are of great importance in materials science due to their unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. The synthesis of novel fluorinated building blocks is a key step in the development of advanced functional materials. nih.gov

This compound can serve as a versatile reagent for the synthesis of such building blocks. Through acylation reactions, the nonafluoropentanoyl moiety can be incorporated into various molecular scaffolds, leading to the creation of new fluorinated synthons. These building blocks can then be used in the construction of more complex molecules with desired properties. For instance, the introduction of a perfluoroalkyl chain can influence the liquid crystalline behavior, self-assembly properties, and surface energy of organic materials.

The synthesis of imidazole derivatives is a well-established area of organic chemistry, with various methods available for their preparation. nih.govgoogle.com The reactivity of N-acyl imidazoles allows for their use in a wide range of synthetic transformations. kyoto-u.ac.jp

Contributions to Chemical Biology Methodologies

In the field of chemical biology, N-acyl imidazoles have emerged as valuable tools for the modification and study of biomolecules. nih.gov Their ability to react with specific functional groups in proteins and nucleic acids under physiological conditions makes them particularly useful for in vitro and in vivo studies.

Chemical Modification and Labeling of Proteins and Peptides

The targeted chemical modification of proteins and peptides is crucial for understanding their function, localization, and interactions. N-acyl imidazoles can be employed for the acylation of nucleophilic amino acid residues, such as lysine. nih.gov

The introduction of a nonafluoropentanoyl group onto a protein or peptide can serve several purposes. As a small, chemically inert tag, it can be used for the detection and quantification of the modified biomolecule. The fluorine atoms can also be utilized for ¹⁹F NMR studies, providing insights into protein structure and dynamics. Furthermore, the hydrophobic nature of the perfluorinated chain may influence protein folding and stability.

The general principle of protein labeling involves the reaction of a reactive dye or tag with a specific functional group on the protein. thermofisher.com N-acyl imidazoles fit into this paradigm as reagents for the targeted acylation of proteins. kyoto-u.ac.jp

Table 2: Amino Acid Residues Targeted by N-Acyl Imidazoles

| Amino Acid | Functional Group | Reaction Type |

| Lysine | ε-amino group | Acylation |

| Tyrosine | Phenolic hydroxyl group | Acylation |

| Serine | Hydroxyl group | Acylation |

| Threonine | Hydroxyl group | Acylation |

| N-terminus | α-amino group | Acylation |

Functional Control and Structural Analysis of RNAs

The chemical modification of RNA is a powerful approach for probing its structure and function. The 2'-hydroxyl group of the ribose sugar is a key target for acylation, as its modification can provide information about the local flexibility and structure of the RNA backbone. nih.gov

N-acyl imidazoles have been successfully used as reagents for RNA acylation. nih.govnih.gov The reaction, often referred to as "SHAPE" (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension), allows for the high-throughput analysis of RNA secondary structure. The introduction of a bulky acyl group at flexible, unpaired nucleotides leads to a stop in reverse transcription, enabling the identification of single-stranded regions of the RNA.

This compound, with its highly fluorinated acyl chain, could offer advantages in this context. The properties of the nonafluoropentanoyl group might influence the efficiency of the reverse transcription stop or provide an additional handle for detection. The development of novel acylating agents is an active area of research aimed at improving the capabilities of RNA structural analysis. nih.gov

The versatility of RNA structure and function presents ongoing challenges and opportunities for the development of new chemical tools for its study. kyoto-u.ac.jp

Advanced Characterization and Spectroscopic Analysis in Research

Spectroscopic Techniques for Product and Intermediate Characterization

The definitive identification of N-(nonafluoropentanoyl)imidazole and its reaction intermediates relies on a suite of spectroscopic methods. These techniques provide a molecular fingerprint, allowing researchers to confirm the structure and purity of the compound.

¹³C NMR spectroscopy provides further structural detail. The carbonyl carbon of the acyl group in N-acyl imidazoles is particularly diagnostic, with resonances appearing significantly downfield. For instance, in highly twisted N-acyl imidazoles, the carbonyl carbon signal can be found around 1713-1714 cm⁻¹ researchgate.net. The carbons of the imidazole (B134444) ring in various derivatives have been observed in the range of 124.87-132.43 ppm for C4/C5 and around 137 ppm for C2 researchgate.net.

¹⁹F NMR spectroscopy is indispensable for characterizing the nonafluoropentanoyl group. The fluorine atoms on the perfluoroalkyl chain will exhibit distinct chemical shifts depending on their position relative to the carbonyl group and will show characteristic splitting patterns due to J-coupling between neighboring fluorine atoms. The large chemical shift window of ¹⁹F NMR allows for clear resolution of these signals.

Infrared (IR) spectroscopy is used to identify key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the acyl group is a key feature in the IR spectrum of N-acyl imidazoles. In highly twisted N-acyl imidazoles, this band appears at higher wavenumbers than in typical amides, for example at 1714 cm⁻¹ and 1713 cm⁻¹ researchgate.net. The characteristic vibrations of the imidazole ring are also observable researchgate.net.

Mass spectrometry (MS) confirms the molecular weight and provides information about the fragmentation pattern of the molecule. For this compound, the molecular ion peak would be expected, followed by fragmentation patterns corresponding to the loss of the imidazole ring, the perfluoroalkyl chain, and other characteristic fragments. Non-targeted ion mobility spectrometry-mass spectrometry is an advanced technique that can be used to analyze complex mixtures containing per- and polyfluoroalkyl substances (PFAS) nih.gov.

Interactive Table 1: Representative Spectroscopic Data for Imidazole Derivatives

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Reference |

| Imidazole | 7.15 (H4, H5), 7.73 (H2) | 122.1 (C4, C5), 135.9 (C2) | 3125 (N-H stretch) | nist.govresearchgate.netchemicalbook.comchemicalbook.com |

| 1-acetyl-4-fluoroimidazole | - | - | - | researchgate.net |

| Twisted N-acyl imidazoles | - | ~1713 (C=O) | ~1713 (C=O stretch) | researchgate.net |

| Ferrocenyl imidazole derivatives | 6.77-7.66 | 124.87-132.43 (C4/C5) | - | researchgate.net |

In Situ Monitoring of Reaction Progress

The high reactivity of this compound makes in situ monitoring of its reactions particularly valuable for understanding reaction mechanisms, kinetics, and for process optimization. Techniques that allow for real-time analysis without disturbing the reaction mixture are paramount.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of reactants, intermediates, and products can be monitored by observing changes in their characteristic IR absorption bands over time. For example, the disappearance of the C=O band of this compound and the appearance of new bands corresponding to the product would provide a real-time kinetic profile of the reaction. This technique has been successfully applied to monitor various chemical reactions, including those involving imidazole derivatives nih.gov.

In situ NMR spectroscopy can also be employed to follow the progress of reactions involving this compound, providing detailed structural information on all species present in the reaction mixture at any given time. This is particularly useful for identifying transient intermediates that may not be observable by other methods. The use of flow-reactors coupled with NMR spectroscopy has been shown to be effective for studying N-methylated peptide synthesis, a process where acyl-N-methylimidazolium cations are generated in situ nih.gov.

Fluorescence spectroscopy offers another avenue for in situ monitoring, especially in biological systems or for specific applications where a fluorescent probe can be designed to interact with the reactants or products. An imidazole-triggered in situ fluorescence reaction system has been developed for the quantitative determination of dopamine, showcasing the potential of this approach nih.gov.

These in situ techniques are crucial for gaining a deeper understanding of the reaction dynamics of this compound, leading to the development of more efficient and selective synthetic methodologies.

Advanced Structural Elucidation of Complex Derivatives

This compound serves as a gateway to a wide array of complex fluorinated molecules. The definitive determination of the three-dimensional structure of these derivatives is essential for understanding their chemical properties and biological activities.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are vital for determining the connectivity and stereochemistry of complex derivatives in solution. These experiments help to assign all proton and carbon signals and to establish through-bond and through-space correlations. For complex imidazole-based biomaterials, detailed NMR studies are crucial for a full structural description, especially when dealing with phenomena like tautomerism mdpi.comdntb.gov.ua.

Computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental data to provide deeper insights into the electronic structure, conformation, and spectroscopic properties of molecules. DFT calculations can be used to predict NMR chemical shifts, IR frequencies, and to model reaction pathways and transition states, thus complementing the experimental data and aiding in the interpretation of complex spectra researchgate.net. The combination of experimental and computational approaches provides a powerful toolkit for the comprehensive structural analysis of novel derivatives of this compound.

Interactive Table 2: Research Findings on Imidazole Derivatives

| Research Focus | Key Findings | Techniques Used | Reference |

| Synthesis of Twisted N-Acyl Imidazoles | Characterized highly twisted amides with significant bond distortion, useful as acyl transfer reagents. | X-ray crystallography, NMR, IR, DFT | researchgate.net |

| In-situ Monitoring of Peptide Synthesis | Developed a method for naked-eye detection of free amine groups during solid-phase peptide synthesis using an imidazole-related reaction. | Colorimetric assay | semanticscholar.org |

| Structural Elucidation of Benzimidazole (B57391) Derivatives | Confirmed the structure of a novel benzimidazole based acyl thiourea. | FTIR, ¹H-NMR, ¹³C-NMR, Single crystal X-ray diffraction | researchgate.net |

| N-Methylated Peptide Synthesis | Generated highly reactive acyl N-methylimidazolium cations in situ to accelerate amidation. | Microflow reactor, NMR | nih.gov |

| In-situ N-acetylation | Developed a general N-acetylation method for solid phase synthesis using a ketene (B1206846) intermediate. | Computational studies | nih.gov |

| Synthesis and Characterization of Fluoro-Imidazoles | Prepared and characterized monofluorinated N-methylimidazoles. | ¹H and ¹⁹F NMR | researchgate.net |

| Structural Analysis of Imidazole-Based Biomaterials | Investigated subtle structural variations and their impact on properties. | Experimental and computational methods | dntb.gov.ua |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of N-(nonafluoropentanoyl)imidazole. These calculations provide a detailed picture of the electron distribution and orbital interactions within the molecule.

The reactivity of N-acyl imidazoles is known to be tunable, and computational studies on various N-acyl imidazoles have shown that they are unique electrophiles with moderate reactivity and high solubility in aqueous media. nih.gov The introduction of the highly electronegative nonafluoropentanoyl group is expected to significantly enhance the electrophilicity of the carbonyl carbon, making it a powerful acylating agent.

DFT calculations can be used to determine key parameters that govern reactivity. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's ability to donate and accept electrons. In this compound, the LUMO is expected to be localized on the carbonyl group, indicating its susceptibility to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are another valuable tool, visually representing the electron density distribution. For this compound, the MEP would show a strong positive potential (blue region) around the carbonyl carbon, highlighting it as the primary site for electrophilic attack. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C=O Bond Length | ~1.19 Å |

| N-C(O) Bond Length | ~1.40 Å |

| C-C(F2) Bond Length | ~1.54 Å |

| N-C=O Bond Angle | ~120° |

| O=C-C(F2) Bond Angle | ~125° |

Note: These values are illustrative and based on typical data from DFT calculations of similar N-acylimidazoles and perfluorinated compounds.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a means to study the dynamic processes of chemical reactions, providing a temporal dimension to the static picture offered by quantum chemical calculations. For this compound, MD simulations can be employed to investigate the mechanism of acyl transfer to a nucleophile.

These simulations can model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent departure of the imidazole (B134444) leaving group. By simulating the reaction in a solvent environment, MD can also capture the influence of solvent molecules on the reaction pathway and energetics. While specific MD studies on this compound are not prevalent in the literature, the methodology has been successfully applied to understand the conformational changes and interactions of imidazole-containing systems and other acylation reactions. nih.gov

MD simulations can also be used to explore the conformational landscape of this compound itself. Studies on other N-acyl imidazoles have revealed the potential for significant twisting of the amide bond, which can impact reactivity. rsc.org For this compound, the bulky and electron-withdrawing nonafluoropentanoyl group may influence the rotational barrier around the N-C(O) bond, a factor that could be explored through MD simulations.

Prediction of Selectivity and Mechanistic Insights

Computational chemistry plays a crucial role in predicting the selectivity of chemical reactions and elucidating their underlying mechanisms. For a reagent like this compound, which can react with various functional groups, understanding and predicting its selectivity is paramount for its effective use in synthesis.

Theoretical models can be used to predict the regioselectivity of acylation reactions. For complex substrates with multiple potential reaction sites, computational methods can calculate the activation energies for acylation at each site. The site with the lowest activation energy barrier is predicted to be the major product. This approach has been successfully used to understand the regioselectivity in reactions of other perfluorinated compounds.

Mechanistic insights can be gained by mapping the entire reaction energy profile, including transition states and intermediates. Computational studies can help to distinguish between different possible mechanisms, such as a concerted or a stepwise pathway for the acyl transfer. For this compound, it is hypothesized that the reaction proceeds through a tetrahedral intermediate, and computational studies can provide the structure and stability of this key intermediate.

Table 2: Illustrative Calculated Activation Energies for Acylation by this compound with Different Nucleophiles

| Nucleophile | Predicted Activation Energy (kcal/mol) |

| Primary Amine | ~10-15 |

| Secondary Amine | ~12-18 |

| Primary Alcohol | ~18-25 |

| Phenol | ~15-22 |

Note: These values are hypothetical and intended to illustrate the type of data that can be obtained from computational studies to predict selectivity. Actual values would depend on the specific substrates and computational methods used.

Design Principles for Novel Perfluoroacylation Reagents

The insights gained from computational studies of this compound can be leveraged to establish design principles for new and improved perfluoroacylation reagents. By understanding the structure-reactivity relationships, chemists can rationally design reagents with tailored properties.

Another design aspect is the modification of the perfluoroalkyl chain. While the nonafluoropentanoyl group provides high reactivity, shorter or longer perfluoroalkyl chains could be used to fine-tune the steric and electronic properties of the reagent. Computational methods can predict how these changes will affect the reactivity and selectivity of the acylation reaction. The computational design of enzymes for specific reactions serves as an inspiration for how these principles can be applied to small molecule reagents.

Ultimately, a synergistic approach combining computational predictions with experimental validation is the most powerful strategy for the development of the next generation of perfluoroacylation reagents with enhanced efficiency, selectivity, and applicability.

Future Research Directions and Emerging Trends

Development of Next-Generation N-Perfluoroacylated Imidazole (B134444) Reagents

The success of N-(Nonafluoropentanoyl)imidazole has laid the groundwork for the development of a new generation of N-perfluoroacylated imidazole reagents. Future research will likely focus on synthesizing analogs with tailored reactivity, selectivity, and physical properties. By modifying the perfluoroalkyl chain length and the substitution pattern on the imidazole ring, researchers can fine-tune the electrophilicity of the carbonyl group and the steric environment around the reactive center. This could lead to reagents with enhanced stability, improved solubility in a wider range of solvents, and superior performance in specific transformations. The goal is to create a toolbox of perfluoroacylation reagents that can be selected based on the specific requirements of a given substrate and reaction, moving beyond a "one-size-fits-all" approach.

Expanding the Reaction Scope to Novel Substrate Classes

While this compound has proven effective for the acylation of a variety of nucleophiles, a significant area of future research will be the expansion of its reaction scope to include novel and challenging substrate classes. This includes the perfluoroacylation of traditionally less reactive functional groups, such as C-H bonds, and the development of methods for the selective modification of complex biomolecules. The unique reactivity of N-acyl imidazoles, characterized by a balance of reactivity and stability, makes them promising candidates for these challenging transformations. nih.gov Success in this area would open up new avenues for the late-stage functionalization of pharmaceuticals, agrochemicals, and other high-value compounds, allowing for the rapid generation of fluorinated analogs with potentially improved properties.

Asymmetric Perfluoroacylation and Chiral Induction

The introduction of stereocenters is a cornerstone of modern organic synthesis, and the development of asymmetric perfluoroacylation reactions is a key frontier. Future research will undoubtedly focus on the use of chiral catalysts or auxiliaries in conjunction with this compound to achieve high levels of enantioselectivity. This could involve the design of chiral N-acyl transfer catalysts that can differentiate between enantiotopic faces of a prochiral nucleophile. researchgate.net Furthermore, the concept of asymmetric induction, where a pre-existing chiral center in the substrate directs the stereochemical outcome of the perfluoroacylation, will be explored in greater detail. youtube.com Achieving high diastereoselectivity in such reactions would be a significant advance, enabling the synthesis of complex chiral molecules containing the nonafluoropentanoyl moiety.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for the rapid discovery and optimization of new molecules has led to the widespread adoption of automated and high-throughput synthesis platforms. A significant future trend will be the integration of this compound and its next-generation analogs into these automated workflows. This will require the development of robust and reliable reaction protocols that are amenable to robotic handling and parallel execution. The relatively stable and easy-to-handle nature of this compound makes it a suitable candidate for such applications. The ability to perform numerous perfluoroacylation reactions in parallel will accelerate the synthesis of compound libraries for drug discovery, materials science, and other research areas.

Applications in Advanced Catalysis and Materials Science

The imidazole moiety is a versatile functional group that can participate in various catalytic processes and is a key component in many advanced materials. nih.govresearchgate.net Future research will explore the use of this compound as a precursor for the synthesis of novel catalysts and materials. For instance, the nonafluoropentanoyl group can be used to tune the electronic properties and solubility of imidazole-based catalysts. In materials science, the incorporation of perfluoroalkyl chains can impart unique properties such as hydrophobicity, oleophobicity, and thermal stability. researchgate.net The development of polymers, liquid crystals, and other functional materials derived from this compound could lead to new technologies with applications in electronics, coatings, and biomedical devices. Recent work on designed imidazole-based supramolecular catalysts highlights the potential for creating complex, functional systems. sciopen.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Nonafluoropentanoyl)imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where imidazole reacts with nonafluoropentanoyl chloride. Key variables include solvent polarity (e.g., DMF or THF), temperature (40–60°C), and stoichiometric ratios. Lower yields (<50%) are observed in non-polar solvents due to poor solubility of intermediates, while DMF increases reaction efficiency (70–85%) by stabilizing the transition state . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to remove unreacted fluorinated acyl chloride.

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Essential for confirming the presence of nine equivalent fluorine atoms in the nonafluoropentanoyl group. Peaks appear at δ -80 to -125 ppm, split due to coupling with adjacent fluorines .

- IR Spectroscopy : Strong absorption at ~1750 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches) validate the acylated imidazole structure .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (theoretical m/z: 353.05) and fragmentation patterns .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass vials to prevent hydrolysis of the acyl group. Avoid exposure to moisture or basic conditions, which degrade the compound via cleavage of the imidazole-acyl bond . Regular HPLC monitoring (C18 column, acetonitrile/water mobile phase) detects decomposition products like imidazole and nonafluoropentanoic acid .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the nonafluoropentanoyl group influence the reactivity of the imidazole ring?

- Methodological Answer : The strong electron-withdrawing nature of the nonafluoropentanoyl group reduces electron density on the imidazole ring, lowering its pKa (predicted ~5.2 vs. ~7.0 for unsubstituted imidazole). This enhances susceptibility to electrophilic substitution at the C4/C5 positions. Computational studies (DFT, B3LYP/6-31G*) reveal localized positive charge on the imidazole ring, facilitating reactions with nucleophiles like Grignard reagents or organozinc compounds .

Q. What are the challenges in interpreting conflicting data regarding the stability of this compound under varying pH conditions?

- Methodological Answer : Discrepancies arise from solvent-dependent degradation kinetics. In aqueous acidic conditions (pH < 3), rapid hydrolysis occurs (t₁/₂ < 1 hr), while in buffered neutral solutions (pH 7.4), stability increases (t₁/₂ > 24 hr). Use kinetic studies (UV-Vis monitoring at 260 nm) and Arrhenius modeling to reconcile conflicting stability reports. Contradictions may stem from trace moisture in "anhydrous" solvents during experiments .

Q. How can researchers design experiments to study the binding interactions of this compound with biomolecules?

- Methodological Answer :

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins (e.g., serum albumin) upon compound binding. Calculate binding constants (Kb) via Stern-Volmer plots .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (fluorinated chain) vs. hydrogen-bonding (imidazole N-H) interactions .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with targets such as cyclooxygenase-2, leveraging the compound’s fluorophilic regions for selective binding .

Q. What strategies mitigate side reactions during the use of this compound as an acylating agent?

- Methodological Answer :

- Protecting Groups : Protect hydroxyl or amine groups in substrates with tert-butyldimethylsilyl (TBS) or Boc to prevent unwanted acylation.

- Catalytic Bases : Add triethylamine (1.2 eq) to scavenge HCl generated during acylation, minimizing acid-catalyzed decomposition of the reagent .

- Low-Temperature Reactions : Conduct reactions at 0–4°C to reduce thermal degradation of the fluorinated acyl group .

Data Contradiction Analysis

Q. Why do different studies report varying catalytic efficiencies of this compound in acylation reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity and substrate steric effects. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing ionic intermediates, but bulky substrates (e.g., tertiary alcohols) show lower yields due to hindered access to the acyl group. Compare studies using standardized substrates (e.g., benzyl alcohol) and control for solvent/base systems to isolate variables .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods with HEPA filters to avoid inhalation of volatile fluorinated degradation products .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using fluorocarbon-specific absorbents (e.g., Zorbacel) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.